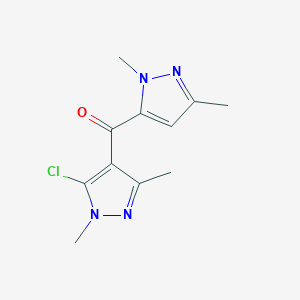
2,4,6-Trinitrobenzyl bromide
Vue d'ensemble
Description
2,4,6-Trinitrobenzyl bromide is an organic compound with the molecular formula C7H4BrN3O6. It is a derivative of benzene, where three nitro groups (NO2) are attached to the benzene ring at positions 2, 4, and 6, and a bromomethyl group (CH2Br) is attached at position 1. This compound is known for its use in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrobenzyl bromide can be synthesized through the bromination of 2,4,6-trinitrotoluene. The reaction involves the use of an alkali metal hypobromite, such as sodium hypobromite, in the presence of solvents like tetrahydrofuran and methanol. The reaction is typically carried out at low temperatures to control the exothermic nature of the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, and thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation are used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although these reactions are less frequent.
Major Products Formed
Nucleophilic Substitution: Products include 2,4,6-trinitrobenzyl alcohol, 2,4,6-trinitrobenzylamine, and 2,4,6-trinitrobenzylthiol.
Reduction: Products include 2,4,6-triaminobenzyl bromide.
Oxidation: Products are less common but can include further oxidized derivatives of the benzene ring.
Applications De Recherche Scientifique
2,4,6-Trinitrobenzyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitroaromatic compounds.
Biology: It is used in biochemical studies to modify proteins and nucleic acids through nucleophilic substitution reactions.
Medicine: Research into its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitrobenzyl bromide involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the bromomethyl group, making it more susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which then undergoes further reactions to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar structure but with a methyl group instead of a bromomethyl group.
2,4,6-Trinitrobenzyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Hexanitrostilbene (HNS): A related compound with six nitro groups and used in similar applications.
Uniqueness
2,4,6-Trinitrobenzyl bromide is unique due to its specific reactivity towards nucleophiles, which is enhanced by the presence of the bromomethyl group. This makes it a valuable reagent in organic synthesis and biochemical studies.
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3,5-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOWWYUYNQRCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372944 | |
| Record name | 2,4,6-TRINITROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7195-50-8 | |
| Record name | 2,4,6-TRINITROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621433.png)


![1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one](/img/structure/B1621438.png)


![2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide](/img/structure/B1621443.png)

![5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid](/img/structure/B1621445.png)



![Methyl 2-[(cyanomethyl)thio]acetate](/img/structure/B1621454.png)
